

A Comparative Spectroscopic Analysis of n-Octylcyclohexane and Related Alkyl Cyclohexanes

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Compound of Interest

Compound Name: *n*-Octylcyclohexane

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This guide provides a detailed comparison of the spectroscopic data for ***n*-octylcyclohexane** alongside two common alternatives, methylcyclohexane and *n*-butylcyclohexane. The objective is to offer a clear, data-driven resource for the cross-verification and identification of these compounds using standard analytical techniques. All presented data is supported by established experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of ***n*-octylcyclohexane**, methylcyclohexane, and *n*-butylcyclohexane, facilitating a direct comparison of their ^{13}C NMR, ^1H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Table 1: ^{13}C NMR Chemical Shifts (δ) in ppm

Carbon Position	n-Octylcyclohexane (Predicted)	Methylcyclohexane [1][2][3]	n-Butylcyclohexane
Cyclohexane Ring			
C1 (substituted)	~38.0	32.8	~37.8
C2, C6	~33.5	35.4	~33.6
C3, C5	~27.0	26.5	~26.9
C4	~26.8	26.3	~26.6
Alkyl Chain			
Methyl (CH ₃)	~14.1	22.8	~14.2
Methylene (CH ₂)	~22.7 - 32.0	-	~23.2, ~29.3, ~37.4

Note: Predicted values for **n-octylcyclohexane** and n-butylcyclohexane are based on established substituent effects on cyclohexane chemical shifts.

Table 2: ¹H NMR Chemical Shifts (δ) in ppm

Proton Position	n-Octylcyclohexane (Predicted)	Methylcyclohexane [2][4]	n-Butylcyclohexane [5]
Cyclohexane Ring			
Methine (CH)	~1.1 - 1.3	~1.6 - 1.7 (multiplet)	~1.1 - 1.3
Methylene (CH ₂)	~0.8 - 1.8 (complex multiplets)	~0.8 - 1.8 (complex multiplets)	~0.8 - 1.8 (complex multiplets)
Alkyl Chain			
Methyl (CH ₃)	~0.88 (triplet)	~0.85 (doublet)	~0.90 (triplet)
Methylene (CH ₂)	~1.2 - 1.3 (multiplets)	-	~1.1 - 1.3 (multiplets)

Note: The ^1H NMR spectra of alkyl cyclohexanes are often complex due to overlapping signals of the cyclohexane ring protons.

Table 3: Characteristic Infrared (IR) Absorption Bands (cm^{-1})

Vibrational Mode	n-Octylcyclohexane	Methylcyclohexane [6]	n-Butylcyclohexane
C-H Stretch ($\text{sp}^3 \text{CH}$, CH_2 , CH_3)	~2850 - 2960 (strong)	~2850 - 2960 (strong)	~2850 - 2960 (strong)
CH_2 Bending (Scissoring)	~1465	~1450	~1465
CH_3 Bending (Asymmetric)	~1460	~1460	~1460
CH_3 Bending (Symmetric)	~1378	~1375	~1378

Table 4: Major Fragments in Electron Ionization Mass Spectrometry (m/z)

Compound	Molecular Ion (M^+)	Base Peak	Key Fragments
n-Octylcyclohexane	196	83	113 [$\text{M-C}_6\text{H}_{11}$] $^+$, 97, 69, 55, 41
Methylcyclohexane[7]	98	83	69, 55, 41
n-Butylcyclohexane[8]	140	83	97 [$\text{M-C}_3\text{H}_7$] $^+$, 55, 41

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard operating procedures for the analysis of small, non-polar organic molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-20 mg of the analyte into a clean, dry vial.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.[\[9\]](#)
- Instrument Parameters (Typical for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse.
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.

- Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift axis using the internal standard (TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
 - Place a second salt plate on top of the first, gently pressing to form a thin liquid film between the plates.[10]
 - Ensure there are no air bubbles in the film.
- Instrument Parameters:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

- Correlate the observed bands with known vibrational frequencies of functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:

- For volatile liquids like alkyl cyclohexanes, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.[11]
- If using GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

- Ionization and Analysis:

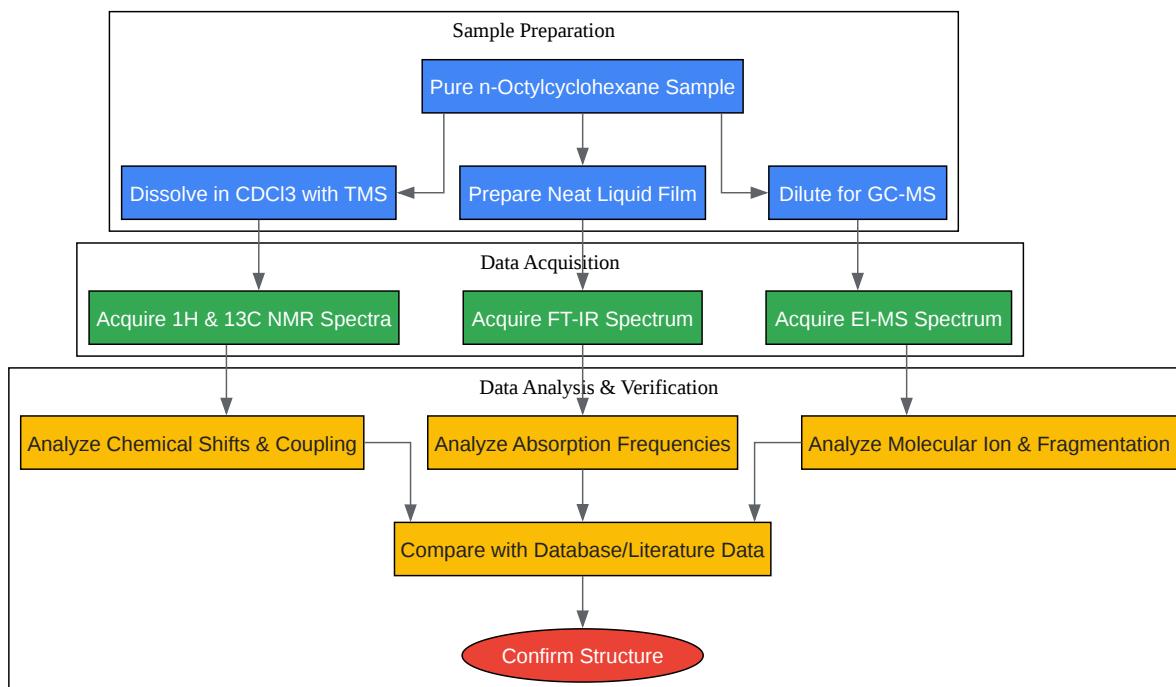
- The sample is vaporized and enters the ion source.
- Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Data Interpretation:

- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern, identifying the base peak (the most abundant fragment) and other significant fragment ions.
- The fragmentation pattern provides structural information about the molecule.

Visualization of the Cross-Verification Workflow

The following diagram illustrates the logical workflow for the cross-verification of spectroscopic data for a compound like **n-octylcyclohexane**.



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